molecular formula C12H16BrClN2O3 B1525689 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220028-24-9

4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1525689
CAS No.: 1220028-24-9
M. Wt: 351.62 g/mol
InChI Key: JQTYWXHCBKTPIZ-UHFFFAOYSA-N
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Description

4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride, also known as 4-BNPP, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 474.53 g/mol. 4-BNPP is an important intermediate in the synthesis of a variety of compounds and has been used in a wide range of biochemical and physiological studies.

Scientific Research Applications

Potential Radiolabeled Probes for σ Receptors

Halogenated 4-(phenoxymethyl)piperidines, including compounds with 4-bromo, 4-nitro substituents, have been synthesized as potential σ receptor ligands. These compounds were evaluated for their affinity and selectivity in vitro, and their potential as radiolabeled probes for in vivo tomographic studies of σ receptors was assessed. One of the promising iodinated ligands showed high uptake and good retention in the brain and other organs known to possess σ receptors, indicating these compounds' utility in studying σ receptors (Waterhouse et al., 1997).

Aspartic Protease Inhibition in Malaria Research

Piperidine derivatives, particularly those with nitro groups, have been studied for their role in inhibiting aspartic protease of Plasmodium falciparum, the parasite responsible for malaria. The presence of a nitro group in the benzene ring is crucial in inhibiting plasmepsin-II, an aspartic protease, suggesting potential applications in antimalarial drug development (Saify et al., 2011).

Reactivity in Organic Chemistry

In organic chemistry, the reactivity of compounds like 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride has been studied extensively. For instance, the kinetics and mechanisms of reactions involving similar compounds have been investigated, providing valuable insights into their behavior in various chemical contexts (Castro et al., 1999).

Degradation Studies

The degradation pathways of 4-nitrophenol, a compound structurally related to this compound, have been studied. Understanding these pathways is crucial for environmental and pharmaceutical applications, where breakdown products and their effects are significant (Teramoto et al., 2004).

Antioxidant and Anticancer Applications

Nitroxides, related to piperidine derivatives, have been recognized for their roles as antioxidants and anticancer drugs. Their redox cycles and reactions with free radicals make them potential candidates for mitigating oxidative stress and treating cancer (Lewandowski & Gwoździński, 2017).

Properties

IUPAC Name

4-[(4-bromo-2-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTYWXHCBKTPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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